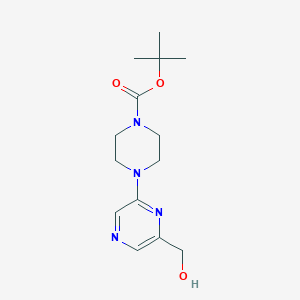

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyrazine ring bearing a hydroxymethyl moiety at the 6-position. The Boc group enhances solubility and stability during synthesis, while the pyrazine-hydroxymethyl moiety may contribute to hydrogen bonding and electronic interactions in biological systems.

Properties

Molecular Formula |

C14H22N4O3 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

tert-butyl 4-[6-(hydroxymethyl)pyrazin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-9-15-8-11(10-19)16-12/h8-9,19H,4-7,10H2,1-3H3 |

InChI Key |

LWXFQKOKHJOHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)CO |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the pyrazine moiety allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the substituents on the piperazine or heterocyclic rings, influencing physicochemical and biological properties:

Key Observations :

- Electron-deficient pyrazine in the target compound may improve binding to electron-rich biological targets compared to pyridine analogs .

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic analogs (e.g., trifluoromethylsulfonyl in or methoxycarbonyl in ).

- Stability: The Boc group protects the piperazine nitrogen, reducing degradation during synthesis, as seen in for diaminoaryl derivatives .

Biological Activity

The compound tert-butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of tert-butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate can be summarized as follows:

- Chemical Formula : C_{14}H_{20}N_4O_3

- Molecular Weight : 288.34 g/mol

The compound features a piperazine ring, which is known for its diverse biological activities, and a hydroxymethyl pyrazine moiety that enhances its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that piperazine derivatives exhibit various mechanisms of action, including:

- Kinase Inhibition : Compounds with similar structures have been shown to inhibit kinases such as CDK6, which is critical in cell cycle regulation. The interaction involves binding to the hinge region of the kinase, leading to selective inhibition of mutant forms associated with cancer .

- Anticancer Activity : Some studies have reported that piperazine derivatives induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects in hypopharyngeal tumor cell models, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Piperazine derivatives have been explored for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. They may inhibit cholinesterase and modulate amyloid beta aggregation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to infer the potential effects of tert-butyl 4-(6-(hydroxymethyl)pyrazin-2-yl)piperazine-1-carboxylate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.